molecular formula C16H13ClN2O B2478022 (2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile CAS No. 338402-85-0

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile

Cat. No.: B2478022
CAS No.: 338402-85-0
M. Wt: 284.74
InChI Key: MPRCHPSGAQZRBQ-QBFSEMIESA-N
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Description

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile is an α,β-unsaturated nitrile derivative featuring a 4-chlorophenyl group at the β-position and a 4-methoxyphenylamino substituent at the α-position.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(4-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-20-16-8-6-15(7-9-16)19-11-13(10-18)12-2-4-14(17)5-3-12/h2-9,11,19H,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRCHPSGAQZRBQ-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyaniline in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-throughput screening methods can help identify the best reaction conditions and catalysts. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The nitrile group and conjugated double bond undergo oxidation under controlled conditions:

Key Reagents and Conditions

  • Potassium permanganate (KMnO₄): Oxidizes the α,β-unsaturated nitrile system to form carboxylic acid derivatives.

  • Ozone (O₃): Ozonolysis cleaves the double bond, yielding aldehydes or ketones depending on reaction conditions .

Example Reaction Pathway

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrileKMnO4,H2O, Δ4-chlorobenzoic acid+4-methoxybenzamide\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O, Δ}} \text{4-chlorobenzoic acid} + \text{4-methoxybenzamide}

Reduction Reactions

The nitrile group and aromatic rings participate in reduction processes:

Catalytic Hydrogenation

  • H₂/Pd-C: Reduces the nitrile to a primary amine and the double bond to a single bond .

  • Lithium aluminum hydride (LiAlH₄): Converts the nitrile to an amine while preserving the aromatic substituents.

Product Example

(2E)-...enenitrileLiAlH4,THF(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enamine\text{(2E)-...enenitrile} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enamine}

Nucleophilic Substitution

The 4-chlorophenyl group undergoes substitution reactions with nucleophiles:

Reagents and Outcomes

NucleophileConditionsMajor Product
Sodium methoxideDMSO, 80°C4-methoxyphenyl derivative
AmmoniaEthanol, reflux4-aminophenyl analog
ThiophenolCuI, DMF4-phenylthio-substituted compound

Mechanistic Insight
The reaction proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, facilitated by electron-withdrawing groups activating the aryl chloride .

Cycloaddition Reactions

The α,β-unsaturated nitrile participates in [2+2] and [4+2] cycloadditions:

Diels-Alder Reaction

  • Dienophile: Maleic anhydride

  • Product: Six-membered bicyclic adduct with retained stereochemistry .

Photochemical [2+2] Cycloaddition

  • Conditions: UV light, benzene solvent

  • Outcome: Formation of a cyclobutane ring fused to the nitrile group .

Acid/Base-Mediated Transformations

Acidic Hydrolysis

  • HCl (aq): Hydrolyzes the nitrile to a carboxylic acid:

R–CNHCl, H2OR–COOH\text{R–CN} \xrightarrow{\text{HCl, H}_2\text{O}} \text{R–COOH}

Base-Induced Elimination

  • NaOH, ethanol: Removes the amino group under strong basic conditions, yielding an α,β-unsaturated ketone .

Comparative Reactivity Table

Reaction TypeReagentsKey Functional Group ModifiedYield Range
OxidationKMnO₄, H₂ODouble bond, nitrile60–75%
ReductionH₂/Pd-CNitrile, double bond80–90%
Nucleophilic SubstitutionNaOCH₃, DMSO4-Chlorophenyl45–65%
CycloadditionMaleic anhydride, Δα,β-Unsaturated system55–70%

Spectroscopic Validation

1H NMR Data for Reduction Product

  • δ 6.8–7.3 ppm (aromatic protons)

  • δ 3.7 ppm (OCH₃ singlet)

  • δ 2.1 ppm (CH₂NH₂ triplet)

IR Spectroscopy

  • Loss of C≡N stretch (~2200 cm⁻¹) post-reduction.

  • Appearance of N–H stretches (~3350 cm⁻¹) in amine derivatives .

This compound’s multifunctional architecture enables diverse reactivity, making it valuable for synthesizing pharmacophores and materials. Experimental protocols emphasize temperature control and catalyst selection to optimize yields and selectivity.

Scientific Research Applications

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituents (R1, R2) Molecular Formula Molar Mass (g/mol) Key Properties/Data Reference
Target Compound: (2E)-2-(4-ClPh)-3-[(4-MeOPh)NH]prop-2-enenitrile R1 = 4-ClPh; R2 = 4-MeOPhNH C16H12ClN2O 289.74 E-configuration, planar conjugation N/A
(2E)-2-(4-ClPh)-3-[(2-ClPh)NH]prop-2-enenitrile R1 = 4-ClPh; R2 = 2-ClPhNH C15H10Cl2N2 289.16 Density: 1.345 g/cm³; pKa: -2.85
(2E)-2-[4-(4-ClPh)-thiazol-2-yl]-3-[(4-EtOPh)NH]prop-2-enenitrile R1 = 4-ClPh-thiazolyl; R2 = 4-EtOPhNH C21H17ClN4OS 408.90 Thiazole heterocycle enhances rigidity
(2E)-3-[(4-ClPh)NH]-2-(thiophen-3-yl)prop-2-enenitrile R1 = thiophen-3-yl; R2 = 4-ClPhNH C13H9ClN2S 260.74 Thiophene improves π-electron delocalization
(2Z)-3-(4-FPh)-2-[(MeO-N=CH)]prop-2-enenitrile R1 = 4-FPh; R2 = MeO-N=CH (Z-configuration) C11H9FN2O 204.20 Z-configuration alters steric interactions
2-[(4-ClPh)SO2]-3-[4-(Cl,CF3-pyridyloxy)PhNH]prop-2-enenitrile R1 = 4-ClPh-SO2; R2 = complex pyridyloxy C21H12Cl2F3N3O3S 514.30 Sulfonyl group enhances metabolic stability

Notes:

  • Chlorophenyl vs.
  • Heterocyclic Modifications : Thiazole () and thiophene () substituents alter electronic properties and steric profiles, influencing binding interactions in biological systems.
  • Sulfonyl and Nitro Groups : The sulfonyl group in and nitro group in introduce strong electron-withdrawing effects, contrasting with the methoxy group’s electron-donating nature in the target compound.

Biological Activity

(2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile, also known by its CAS number 338402-85-0, is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a nitrile group, a chlorophenyl moiety, and a methoxyphenyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC16H13ClN2O
Molar Mass284.74 g/mol
Density1.254 g/cm³
Boiling Point444.8 °C (predicted)
pKa-0.33 (predicted)

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modify enzyme activities or alter signal transduction pathways, potentially leading to various therapeutic effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . Research indicates that derivatives of similar structures have shown effectiveness against various bacterial strains. For instance, compounds with similar functional groups have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory potential , particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections. Compounds structurally related to this compound have shown promising results in these assays .

Case Studies

  • Antibacterial Screening : A series of compounds similar to this compound were synthesized and evaluated for antibacterial activity. The most active derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM against various bacterial strains, indicating strong potential as antibacterial agents .
  • AChE Inhibition : A study conducted on related compounds revealed significant inhibition of AChE with some derivatives achieving IC50 values lower than the standard reference compound thiourea (IC50 = 21.25 µM). This suggests that the target compound could be further explored for neuroprotective applications .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for a comparison with other bioactive compounds:

Compound NameBiological ActivityReference
CresolAntimicrobial and anti-inflammatoryGeneral Literature
AnisoleAntioxidant propertiesGeneral Literature

Q & A

Q. What are the key steps in synthesizing (2E)-2-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]prop-2-enenitrile?

The synthesis typically involves a multi-step reaction sequence:

  • Step 1 : Condensation of 4-chlorophenylacetonitrile with 4-methoxyaniline under basic conditions to form the enamine intermediate.
  • Step 2 : Optimization of reaction parameters (e.g., solvent choice such as dimethyl sulfoxide or acetonitrile, temperature control at 60–80°C, and catalysts like palladium or copper complexes) to enhance yield and selectivity .
  • Step 3 : Purification via column chromatography and recrystallization to isolate the pure (E)-isomer.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl and methoxyphenyl groups) .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., [M+H]<sup>+</sup> peak at m/z 325.7) .
  • Infrared (IR) Spectroscopy : To identify functional groups (e.g., nitrile stretch at ~2220 cm<sup>-1</sup>) .

Q. How does the compound’s structure influence its solubility and reactivity?

The chlorophenyl group enhances hydrophobicity, reducing aqueous solubility, while the methoxyphenyl moiety introduces mild polarity, improving solubility in polar aprotic solvents. The nitrile group participates in nucleophilic additions (e.g., with amines or thiols) under basic conditions, enabling derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or bond lengths can be addressed by:

  • Re-refinement using SHELXL : Adjust weighting schemes or thermal parameters to improve residual factors (e.g., R1 < 0.05) .
  • Validation tools : Employ PLATON or CCDC Mercury to check for missed symmetry or twinning .
  • Comparative DFT calculations : Use Gaussian or ORCA to optimize geometry and compare with experimental data (e.g., bond length deviations < 0.02 Å) .

Q. What strategies optimize biological activity studies for this compound?

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy or halogen substituents) to assess impact on target binding .
  • Docking simulations : Use AutoDock Vina to predict interactions with enzymes like kinases or GPCRs, guided by known co-crystal structures .
  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7 or HeLa) with IC50 determination via MTT assays, ensuring controls for nitrile toxicity .

Q. How do computational methods like DFT aid in understanding electronic properties?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict charge-transfer behavior and redox stability .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitrile group) for nucleophilic attack susceptibility .
  • Thermodynamic stability : Compare E- and Z-isomer energies (ΔG ~2.3 kcal/mol) to rationalize isomerization barriers .

Methodological Notes

  • Advanced Tools : For hydrogen-bonding analysis, apply graph-set notation (e.g., R2<sup>2</sup>(8) motifs) using Mercury or CrystalExplorer .

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